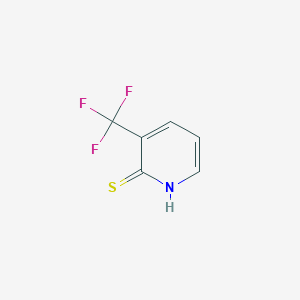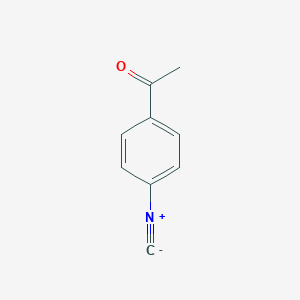
2-Bromo-1,4-naphthoquinone
Overview
Description
2-Bromo-1,4-naphthoquinone (2-BNQ) is a synthetic organic compound with a variety of applications in the field of chemistry. It is a colorless solid with a melting point of 207°C and a boiling point of 312°C. It has a molecular formula of C10H6BrO2 and is a structural isomer of m-benzoquinone. 2-BNQ is a versatile reagent, used in a variety of chemical reactions and for the synthesis of compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used in the production of polymers, dyes, and other materials.
Scientific Research Applications
Molecular Structure and Electrochemical Behavior : Dar et al. (2016) explored the molecular structures of 2-hydroxy-1,4-naphthoquinone derivatives, including 2-bromo-3-hydroxy-1,4-naphthoquinone, and their zinc(II) complexes. They used density functional theory and presented electrochemical characterization through cyclic voltammetry experiments, indicating potential applications in electrochemical sensors and devices (Dar et al., 2016).
Dimerizations in Ionic Liquids : Onuki et al. (2020) studied the dimerization of 2-bromo-3-methyl-1,4-naphthoquinone in ionic liquids. They found that the use of tetra-n-butylammonium bromide as a solvent improved yields of products, suggesting a potential pathway for synthesis and possibly creating compounds with novel properties (Onuki et al., 2020).
Antibacterial and Antifungal Activities : Sánchez-Calvo et al. (2016) synthesized a series of 50 naphthoquinone derivatives and evaluated their antibacterial and antifungal activity. They found that halogen derivatives, including 2-bromo-1,4-naphthoquinone, exhibited strong activity, indicating potential use as antimicrobial agents in medical applications (Sánchez-Calvo et al., 2016).
Chemoselective Substitution Reaction : Stills et al. (2002) conducted a study on chemoselective substitution reactions of 2-bromo-3-methoxy-1,4-naphthoquinone. They found that this compound readily reacts with various alkylamines and alkylthiols, leading to high yields of different products. This suggests its potential in synthetic chemistry for creating a variety of compounds (Stills et al., 2002).
Electrochemical Reduction of Oxygen : Calabrese et al. (1983) investigated the derivatives of 1,4-naphthoquinone, including this compound, as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This research suggests its potential application in energy storage and chemical synthesis processes (Calabrese et al., 1983).
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1,4-naphthoquinone (BrQ) are amines, specifically at the C2 position of the naphthoquinone ring . These amines are essential components of various cellular structures and processes, including DNA and proteins.
Mode of Action
BrQ interacts with its targets (amines) at the C2 position of the naphthoquinone ring, resulting in the release of bromine radicals . These radicals readily react with DNA and various cellular components, leading to changes in cellular function and structure .
Biochemical Pathways
The compound’s ability to generate bromine radicals suggests it may influence redox reactions and related biochemical pathways . These radicals can cause oxidative stress, leading to damage or changes in cellular components and affecting downstream cellular processes .
Result of Action
The interaction of BrQ with amines and the subsequent release of bromine radicals can lead to changes in cellular function and structure . This includes potential damage to DNA and other cellular components, which can inhibit the growth of cells . In vitro studies have shown that BrQ has minimal toxicity .
Action Environment
The action, efficacy, and stability of BrQ can be influenced by various environmental factors. For example, the presence of light could potentially affect the stability of BrQ, as it is known to react under photochemical conditions . Additionally, the pH of the environment could influence the compound’s ionization state, potentially affecting its interaction with targets and its overall efficacy.
Safety and Hazards
Future Directions
The compound 2-Bromo-1,4-naphthoquinone has shown potential in cancer treatment. It has been found to be more efficient than VK3 in terms of oxygen consumption and H2O2 production, indicating a higher efficacy as a catalyst for the autoxidation of ascorbic acid . This opens new lines of investigation regarding this approach to cancer treatment . Furthermore, the study of structure–activity relationships is very important in the search for new antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
2-Bromo-1,4-naphthoquinone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported that BrQ enhances its ability to produce hydrogen peroxide, which can be employed for cancer treatment . The presence of an electron-withdrawing group in the naphthoquinone moiety had a direct effect on the efficiency of H2O2 production .
Cellular Effects
The cellular effects of this compound are primarily related to the generation of hydrogen peroxide (H2O2) through naphthoquinone redox cycling . This leads to a pro-oxidative imbalance in cells, which can affect various cellular processes. For instance, it has been observed that BrQ significantly promotes the expansion of CD8+ T cells and their interactions with other immune cells in peripheral immune system in EAE mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms involves the generation of reactive oxygen species (ROS) through redox cycling . This can lead to oxidative stress in cells, affecting various cellular and molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that BrQ is approximately 10- and 19-fold more efficient than VK3 in terms of oxygen consumption and H2O2 production, respectively . This suggests that BrQ may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on experimental autoimmune encephalomyelitis (EAE), an animal model of MS, it was observed that mice treated with BrQ exhibited reduced severity of EAE symptoms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to interact with glutathione (GSH), a crucial antioxidant in cells . This interaction can lead to the production of a nucleophilic substitution product (Q-SG), which can also catalyze the production of reactive oxygen species .
properties
IUPAC Name |
2-bromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174688 | |
| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2065-37-4 | |
| Record name | 1,4-Naphthoquinone, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromonaphthalene-1,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














